1-Hexyl-4-amino-2-methylquinolinium
Description
Structural Classification within Nitrogen Heterocycles
Quinolinium compounds belong to the broader family of nitrogen-containing heterocyclic compounds. researchgate.netresearchgate.net These are organic cyclic compounds where one or more carbon atoms in the ring have been replaced by a nitrogen atom. researchgate.netdrugbank.com Specifically, quinoline (B57606) is a bicyclic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring. The quaternization of the nitrogen atom in the pyridine ring, typically through alkylation, results in the formation of a cationic quinolinium salt. orientjchem.orgresearchgate.net This positive charge is a defining feature, influencing the compound's solubility, reactivity, and biological interactions. researchgate.net The structure consists of a quinolinium ring with an amino group at the 4-position, a methyl group at the 2-position, and a hexyl group attached to the nitrogen at the 1-position, typically paired with a counter-ion like iodide. ontosight.ai
Evolution of Quinolinium Derivatives in Chemical Science
The study of quinoline and its derivatives has a rich history, with foundational synthesis strategies such as the Skraup, Friedländer, and Conrad–Limpach methods paving the way for the construction of the basic quinoline skeleton. thieme-connect.com The subsequent exploration of N-alkylation to form quinolinium salts expanded the chemical space and potential applications of this scaffold. researchgate.net Over the years, research has evolved from synthesizing simple salts to creating highly functionalized and complex quinolinium derivatives. thieme-connect.comresearchgate.net This progression has been driven by the discovery of their diverse biological activities and their utility as versatile intermediates in organic synthesis. orientjchem.orgthieme-connect.comresearchgate.net
Contemporary Relevance of Substituted Quinolinium Frameworks
Substituted quinolinium frameworks are of significant interest in modern chemical research. Their unique electronic and structural properties make them valuable in various fields. In medicinal chemistry, they are investigated for a wide array of therapeutic effects, including antimicrobial, antifungal, anticancer, and antiviral activities. ontosight.aiorientjchem.orgresearchgate.netresearchgate.net The ability of the quinolinium cation to interact with biological targets like DNA and various enzymes is a key area of study. researchgate.netresearchgate.netnih.gov In materials science, their optical and electronic properties are harnessed for applications such as fluorescent probes, organic electronics, and photocatalysts. ontosight.aiacs.orgnih.gov Furthermore, quinolinium salts are employed as versatile reagents and intermediates in organic synthesis, enabling the construction of complex heterocyclic systems through reactions like cycloadditions. thieme-connect.commdpi.com
Synthesis and Characterization of 1-Hexyl-4-amino-2-methylquinolinium
While specific documented synthesis and detailed spectral data for this compound are not extensively reported in readily available literature, its preparation can be inferred from standard synthetic routes for analogous N-alkyl quinolinium salts.
Synthesis
The synthesis of N-alkyl quinolinium salts is typically achieved through the N-alkylation of the corresponding quinoline derivative. ontosight.airesearchgate.net For this compound, the likely synthetic pathway involves the reaction of 4-amino-2-methylquinoline (also known as 2-methylquinolin-4-amine) with a suitable hexylating agent, such as 1-iodohexane (B118524) or 1-bromohexane (B126081). mdpi.comresearchgate.net This reaction is a quaternization process, where the nitrogen atom of the quinoline ring attacks the electrophilic carbon of the hexyl halide, forming the quaternary ammonium (B1175870) salt. researchgate.net The reaction is often carried out by heating the reactants, sometimes in a solvent like ethanol (B145695) or acetonitrile (B52724), or even under solvent-free conditions. researchgate.netmdpi.com
Physicochemical and Spectroscopic Properties
The properties of this compound iodide are defined by its molecular structure.
| Property | Value | Source |
| CAS Number | 125093-39-2 | lookchemicals.com |
| Molecular Formula | C₁₆H₂₃N₂.I | lookchemicals.com |
| Molecular Weight | 370.27 g/mol | lookchemicals.com |
| Appearance | Reported as off-white to light yellow powder or liquid | lookchemicals.com |
Characterization of such compounds typically relies on spectroscopic methods. ontosight.ai
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be used to confirm the structure. Key signals in the ¹H NMR spectrum would include those for the aromatic protons on the quinolinium core, a singlet for the methyl group protons, and signals corresponding to the hexyl chain, including a characteristic triplet for the terminal methyl group and a triplet for the methylene (B1212753) group attached to the nitrogen. researchgate.netrsc.orgacs.org The amino group protons would also be observable.
Mass Spectrometry (MS): Mass spectrometry would be used to confirm the molecular weight of the cation (C₁₆H₂₃N₂⁺).
Applications and Research
Research into this compound and related compounds spans several scientific disciplines, primarily focusing on its biological activity and potential in materials science. ontosight.ai
Biological Activity
Quaternary quinolinium salts are widely studied for their biological activities. researchgate.net Specifically, this compound iodide has been investigated for its potential antimicrobial and antifungal properties. ontosight.ai The cationic nature of the quinolinium head group combined with the lipophilic hexyl chain allows these molecules to function as surfactants, enabling them to interact with and disrupt microbial cell membranes, which is a common mechanism of action for such antimicrobial agents. ontosight.airesearchgate.net The substitution pattern, including the amino group at the 4-position and the methyl group at the 2-position, is crucial in modulating this biological activity. researchgate.net
Materials Science
The optical and electronic properties inherent to the quinolinium scaffold make these compounds candidates for applications in materials science. ontosight.ai Research has explored their use in the development of organic electronics and photonics. ontosight.ai The extended π-system of the quinolinium ring can absorb and emit light, making them suitable as fluorescent probes or components in light-emitting devices. nih.gov Recent studies have also highlighted the potential of quinolinium derivatives as efficient metal-free photocatalysts for organic synthesis under visible light. acs.org
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
125093-39-2 |
|---|---|
Molecular Formula |
C8H11ClO3 |
Molecular Weight |
370.27 g/mol |
IUPAC Name |
1-hexyl-2-methylquinolin-1-ium-4-amine;iodide |
InChI |
InChI=1S/C16H22N2.HI/c1-3-4-5-8-11-18-13(2)12-15(17)14-9-6-7-10-16(14)18;/h6-7,9-10,12,17H,3-5,8,11H2,1-2H3;1H |
InChI Key |
GRBGFNBTKXBHDI-UHFFFAOYSA-N |
SMILES |
CCCCCC[N+]1=C(C=C(C2=CC=CC=C21)N)C.[I-] |
Canonical SMILES |
CCCCCC[N+]1=C(C=C(C2=CC=CC=C21)N)C.[I-] |
Synonyms |
1-HAQ 1-hexyl-4-amino-2-methylquinolinium HAQ iodide |
Origin of Product |
United States |
Synthetic Methodologies for 1 Hexyl 4 Amino 2 Methylquinolinium and Analogues
Strategies for Quaternization and Amino Group Introduction
The construction of the target molecule necessitates two key transformations: N-alkylation to form the quaternary quinolinium salt and C-amination to install the amino group at the 4-position. The order of these steps can be varied, leading to two primary synthetic routes: alkylation of a pre-formed 4-amino-2-methylquinoline or amination of a 1-hexyl-2-methylquinolinium precursor.
The quaternization of the quinoline (B57606) nitrogen is a fundamental step in forming quinolinium salts. This is typically achieved through N-alkylation using an appropriate alkyl halide.
A universal method for this transformation involves refluxing the parent quinoline heterocycle with an excess of a 1-bromoalkane, often in a solvent like dry ethanol (B145695). nih.gov For the synthesis of the hexyl analogue, 2-methylquinoline (B7769805) would be reacted with 1-bromohexane (B126081) or 1-iodohexane (B118524). mdpi.comresearchgate.netresearchgate.net The reaction mixture is heated for an extended period, after which the product is isolated, often by recrystallization from a solvent like ether. nih.gov
More modern and efficient methods utilize microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. mdpi.com For instance, the synthesis of various quinolinium salts has been optimized using a microwave system, with typical conditions involving heating at 130–150 °C for short durations. mdpi.com A solvent-free synthesis of a related compound, 1-(6-ethoxy-6-oxohexyl)-4-methylquinolinium iodide, was achieved in a single step by simply combining lepidine (4-methylquinoline) and ethyl 6-iodohexanoate. researchgate.net
Table 1: Comparison of Alkylation Methods for Quinoline Derivatives
| Method | Reagents | Conditions | Advantages | Disadvantages |
|---|---|---|---|---|
| Conventional Heating | Quinoline, 1-Bromoalkane, Ethanol | Reflux, 40 hours | Simple setup | Long reaction times, potential for side products |
| Microwave Synthesis | Quinoline, Alkyl Halide | 130-150 °C, ~5 min | Rapid reaction, high yields | Requires specialized equipment |
| Solvent-Free | Lepidine, Ethyl 6-iodohexanoate | Neat, heating | Minimal purification, one-step | Not universally applicable to all substrates |
Introducing an amino group at the C4 position of the quinoline ring is a critical transformation. The classical approach is a nucleophilic aromatic substitution (SNAr) reaction, typically involving a 4-haloquinoline precursor. nih.gov
The direct coupling of 4-chloroquinolines with various amines is a common strategy. nih.gov For instance, 2-methyl-4-aminoquinolines can be synthesized by the alkylation of 4-chloro-2-methylquinolines with an excess of the corresponding aliphatic amine at reflux. nih.gov This method is generally effective but often requires harsh conditions, such as high temperatures ( >120°C) and long reaction times. nih.gov The use of microwave irradiation or ultrasound has been shown to accelerate these reactions and improve yields. nih.gov
To circumvent the harsh conditions of traditional SNAr, milder, palladium-catalyzed amination methods have been developed. acs.orgnih.gov These reactions, often a type of Buchwald-Hartwig amination, allow for the formation of the C-N bond under more convenient conditions. A typical catalytic system involves a palladium source like Pd(OAc)2, a phosphine (B1218219) ligand such as DPEphos, and a base like K3PO4 in a solvent such as dioxane. acs.orgnih.gov This approach has been successfully applied to a variety of quinoline and amine combinations. acs.org
Advanced Synthetic Approaches and Catalytic Routes
Recent advancements in organic synthesis have led to the development of highly efficient and sustainable methods for constructing the quinoline scaffold. ijfans.org These often involve transition-metal catalysis, one-pot procedures, and green chemistry principles. rsc.orgnumberanalytics.com
Transition Metal-Catalyzed C-H Activation : This strategy has emerged as a powerful tool for quinoline synthesis. mdpi.com Catalysts based on rhodium, ruthenium, cobalt, and copper can facilitate the cyclization of readily available starting materials like anilines and ketones through C-H bond activation, offering high efficiency and functional group tolerance. mdpi.com
Domino and Cascade Reactions : Iron(III) chloride has been used to catalyze a one-pot, three-component domino reaction between anilines, aldehydes, and nitroalkanes to produce substituted quinolines in high yields under ambient conditions. rsc.org Similarly, cascade Knoevenagel and aza-Wittig reactions have been developed for the synthesis of substituted quinolines and quinolin-4-ols. rsc.org
Catalyst-Free Annulation : An additive- and catalyst-free three-component cascade annulation of aryl diazonium salts, nitriles, and alkynes provides a rapid and efficient route to multiply substituted quinolines. acs.org
Novel Catalytic Systems : The classic Friedländer synthesis has been modernized through the use of various catalytic systems, including ionic liquids, metal-organic frameworks (MOFs), and nanocatalysts, which enhance reaction efficiency and sustainability. nih.gov
Table 2: Overview of Advanced Catalytic Routes to Quinolines
| Catalytic Approach | Key Features | Example Catalyst/Reagent | Ref. |
|---|---|---|---|
| C-H Activation | High efficiency, broad functional group tolerance | Rhodium, Cobalt, Copper complexes | mdpi.com |
| Domino Reaction | One-pot, three-component, ambient conditions | Iron(III) chloride | rsc.org |
| Cascade Annulation | Catalyst- and additive-free, rapid | Aryl diazonium salts, nitriles, alkynes | acs.org |
| Modern Friedländer | Greener, more efficient | Ionic liquids, Nanocatalysts | nih.gov |
Chemical Transformations and Derivatization of the Quinolinium Core
Once the quinolinium core is formed, it can undergo a variety of chemical transformations and derivatizations to introduce further complexity and functionality. The electron-deficient nature of the quinolinium ring makes it susceptible to nucleophilic attack and cycloaddition reactions. researchgate.net
Quinolinium salts are valuable precursors for the synthesis of fused heterocyclic systems. They can react with electron-deficient alkenes or alkynes in formal [3+2] or [5+1] cycloaddition reactions to generate complex polycyclic scaffolds like pyrrolo[1,2-a]quinolines. thieme-connect.commdpi.com For example, the reaction of quinolinium salts with arylidene malononitriles in the presence of a base yields pyrrolo[1,2-a]quinoline (B3350903) derivatives with high regio- and stereoselectivity. thieme-connect.com
The functional groups on the quinolinium ring can also be transformed. A novel rsc.orgCurrent time information in Bangalore, IN. N-to-C rearrangement has been reported for 4-aminoquinolines, converting them into quinolin-4-ylmethanesulfonamides. organic-chemistry.org Furthermore, the functionalization of the quinoline ring through C-H activation has become a transformative strategy, allowing for the precise introduction of diverse functional groups to enhance the molecular properties. rsc.org An example of derivatization involves the reaction of a 1-hexyl-2-methylquinolinium salt with dibutyl squarate, followed by reaction with methylamine, to introduce an amino-functionalized side chain. mdpi.com
Advanced Spectroscopic Characterization and Structural Delineation
Vibrational Spectroscopy (FT-IR, FT-Raman) for Molecular Fingerprintingamericanpharmaceuticalreview.comnih.gov
Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, provides a unique "fingerprint" of a molecule by probing its vibrational modes. americanpharmaceuticalreview.com For quinolinium derivatives, these spectra are characterized by a series of bands corresponding to the stretching and bending vibrations of their constituent chemical bonds. nih.gov
In the FT-IR spectrum of related quinolinium compounds, characteristic absorption bands are observed. For instance, the asymmetric and symmetric stretching vibrations of C-H bonds in alkyl groups typically appear around 2924 cm⁻¹ and 2854 cm⁻¹, respectively. researchgate.net The presence of an aromatic quinoline (B57606) ring is confirmed by bands in the fingerprint region, which are specific to the substitution pattern of the ring. For amino-substituted quinolines, N-H stretching vibrations are expected in the region of 3300-3500 cm⁻¹.
Raman spectroscopy offers complementary information. In the analysis of similar molecules, Raman spectra have been used to identify key structural features. For example, the stretching vibrations of the C=C bonds within the quinoline ring give rise to strong Raman bands. The analysis of these vibrational modes is crucial for confirming the molecular structure and identifying the presence of specific functional groups. americanpharmaceuticalreview.comnih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (¹H, ¹³C, 2D techniques)rsc.orglibretexts.org
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural elucidation of organic molecules in solution. Through ¹H, ¹³C, and various two-dimensional (2D) NMR techniques, the connectivity and spatial arrangement of atoms within 1-Hexyl-4-amino-2-methylquinolinium can be determined with high precision. libretexts.org
¹H NMR Spectroscopy: The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms. For a this compound salt, distinct signals are expected for the protons of the hexyl chain, the methyl group, and the quinolinium core. The aromatic protons of the quinoline ring typically appear in the downfield region (δ 7.0-9.0 ppm), with their specific chemical shifts and coupling patterns being dependent on the substitution. The protons of the hexyl chain will show characteristic multiplets in the upfield region, while the methyl group will present as a singlet.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the different carbon environments within the molecule. The carbon atoms of the quinoline ring will resonate at lower field due to their aromaticity and proximity to the positively charged nitrogen atom. researchgate.net The carbons of the hexyl chain and the methyl group will appear at a higher field.
2D NMR Techniques: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed to establish correlations between protons and carbons, confirming the connectivity of the molecular framework. libretexts.org NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the spatial proximity of different protons, aiding in the determination of the three-dimensional structure in solution.
| Proton (¹H) | Chemical Shift (δ, ppm) | Carbon (¹³C) | Chemical Shift (δ, ppm) |
| Aromatic-H | 7.0 - 9.0 | Aromatic-C | 120 - 160 |
| N-CH₂- (Hexyl) | ~4.5 - 5.0 | N-CH₂- (Hexyl) | ~50 - 60 |
| -CH₂- (Hexyl) | ~1.2 - 2.0 | -CH₂- (Hexyl) | ~20 - 35 |
| Terminal -CH₃ (Hexyl) | ~0.9 | Terminal -CH₃ (Hexyl) | ~14 |
| Ring-CH₃ | ~2.5 - 3.0 | Ring-CH₃ | ~20 - 25 |
| NH₂ | Variable | C-NH₂ | ~140 - 150 |
Electronic Spectroscopy (UV-Vis Absorption, Fluorescence Emission) for Electronic Transitionsnih.govnih.gov
Electronic spectroscopy, including UV-Vis absorption and fluorescence emission, provides insights into the electronic transitions within the molecule upon interaction with light.
UV-Vis Absorption Spectroscopy: The UV-Vis spectrum of this compound is expected to exhibit absorption bands in the ultraviolet and visible regions, arising from π-π* and n-π* electronic transitions within the quinolinium chromophore. The position and intensity of these bands are sensitive to the solvent polarity and the substitution pattern on the quinoline ring. For similar quinolinium derivatives, absorption maxima have been reported in the range of 300-400 nm.
Fluorescence Emission Spectroscopy: Many quinolinium compounds are known to be fluorescent, emitting light upon excitation at an appropriate wavelength. The fluorescence spectrum provides information about the excited state of the molecule. The emission wavelength and quantum yield are key parameters that characterize the fluorescence properties. For instance, 1-methyl-7-amino-quinolinium has a high fluorescence quantum yield in the range of 0.7-0.8 and a fluorescence lifetime of 12-13 ns. nih.gov The introduction of an amino group at the 4-position is likely to influence the fluorescence properties of the 1-hexyl-2-methylquinolinium core.
| Parameter | Typical Range |
| UV-Vis Absorption Maximum (λmax) | 300 - 400 nm |
| Fluorescence Emission Maximum (λem) | 400 - 550 nm |
| Fluorescence Quantum Yield (ΦF) | 0.1 - 0.8 |
| Fluorescence Lifetime (τF) | 1 - 15 ns |
Mass Spectrometry for Molecular Formula and Fragment Analysisnih.gov
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to obtain structural information through the analysis of its fragmentation pattern. nih.gov
Photophysical Phenomena and Excited State Dynamics of Quinolinium Derivatives
Mechanisms of Fluorescence Emission and Quenching
The fluorescence of quinolinium derivatives is a key characteristic that underpins many of their applications. The 1-methyl-7-amino-quinolinium fluorophore, a related compound, exhibits a high fluorescence quantum yield, in the range of 0.7–0.8, and long fluorescence lifetimes of around 12–13 nanoseconds. nih.gov This inherent brightness and photostability make it a suitable core for developing fluorescent probes. nih.gov
Fluorescence quenching, the process that decreases the fluorescence intensity, can occur through various mechanisms in quinolinium systems. One prominent mechanism is Photoinduced Electron Transfer (PET) . nih.govacs.org For instance, in certain quinolinium-based pH probes, deprotonation of an amino group can lead to quenching of the fluorescence due to PET. nih.govacs.org The efficiency of this quenching can be substantial, with some derivatives showing an 80-fold decrease in emission upon deprotonation. nih.govacs.org
Another quenching mechanism involves interactions with other molecules or ions in the solution. For example, anions can quench the fluorescence of quinolinium derivatives through a charge-transfer mechanism. researchgate.net The quenching efficiency is dependent on the oxidation potential of the anion, with more easily oxidized anions being more effective quenchers. researchgate.net Studies have shown that both static and dynamic processes can contribute to this quenching. psu.edu Static quenching involves the formation of a non-fluorescent complex between the fluorophore and the quencher in the ground state, while dynamic quenching occurs when the quencher collides with the fluorophore in its excited state. psu.eduuzh.ch
The surrounding solvent also plays a crucial role. In some cases, the fluorescence lifetime of quinolinium compounds is influenced by the solvent, suggesting intramolecular interactions between different parts of the molecule in the excited state. scispace.com For example, the fluorescence of N-methylquinolinium (MQ+) is quenched by hydroxy compounds like water and alcohols through the formation of emissive exciplexes. rsc.org
Photoinduced Electron Transfer (PET) Processes in Quinolinium Systems
Photoinduced electron transfer (PET) is a fundamental process that significantly influences the photophysical properties of quinolinium derivatives. nih.govacs.org In a typical PET process, the excited fluorophore either accepts or donates an electron to a nearby molecule (the quencher), leading to the formation of a radical ion pair and quenching of the fluorescence. acs.org
In the context of quinolinium-based sensors, PET is often the basis for the "off-on" or "on-off" switching of fluorescence. rsc.org For example, in a "fluorophore-spacer-receptor" design, the binding of an analyte to the receptor can modulate the PET process, resulting in a change in fluorescence intensity. nih.govacs.org The efficiency of PET is dependent on the redox potentials of the fluorophore and the quencher. osti.gov
For quinolinium derivatives, the positively charged quinolinium ring acts as a good electron acceptor in the excited state. scispace.com This makes them susceptible to reductive quenching by electron donors. The driving force for the electron transfer can be influenced by factors such as the solvent polarity and the presence of specific substituents on the quinolinium core. scispace.comrsc.org For instance, the reduction potential of a quaternary ammonium (B1175870) salt can be affected by the solvent polarity, which in turn modulates the efficiency of the d-PeT (destructive photoinduced electron transfer) process. rsc.org
Studies on zwitterionic quinolinium dyes have shown that intramolecular PET can occur from an anionic group to the excited quinolinium chromophore, and this process is influenced by the length of the spacer connecting the donor and acceptor moieties. scispace.com The Marcus theory of electron transfer has been used to provide a theoretical framework for understanding the dynamics of this intramolecular fluorescence quenching. scispace.com
Solvatochromism and Environmental Effects on Electronic Spectra
Solvatochromism refers to the change in the color of a substance, and consequently its absorption and emission spectra, with a change in the polarity of the solvent. researchgate.net This phenomenon is a powerful tool for probing the interactions between a solute and its surrounding solvent molecules. researchgate.nettandfonline.com Quinolinium derivatives, particularly betaine (B1666868) dyes, are well-known for their pronounced solvatochromic effects. nih.gov
The electronic spectra of these compounds are sensitive to the solvent's dielectric constant and its ability to form hydrogen bonds. ias.ac.in For example, the absorption spectra of 1-methyl-8-oxyquinolinium betaine (MOQB) show a significant shift to shorter wavelengths (a blue shift) as the solvent polarity increases, moving from benzene (B151609) (λmax = 590 nm) to water (λmax ≈ 440 nm). nih.gov This large solvatochromic shift is attributed to significant solvent-induced changes in the molecule's geometry and a much larger dipole moment in the aqueous environment compared to the gas phase. nih.gov
The environmental effects on the electronic spectra of quinolinium derivatives are not limited to the solvent. Factors such as pH can also induce significant spectral changes. ias.ac.in For instance, the ethanolic solutions of some cyanine (B1664457) dyes derived from quinolinium exhibit a permanent color in basic medium that is discharged upon acidification, indicating a pH-dependent spectral behavior. ias.ac.in These changes are often due to protonation or deprotonation of specific functional groups within the molecule, which alters the electronic distribution and, consequently, the energy of the electronic transitions. nih.govacs.org
Time-Resolved Spectroscopic Investigations of Excited State Lifetimes
Time-resolved spectroscopy is a powerful technique for directly probing the dynamics of excited states. By measuring the decay of fluorescence over time, one can determine the excited-state lifetime (τ), which is the average time the molecule spends in the excited state before returning to the ground state.
For quinolinium derivatives, excited-state lifetimes are highly sensitive to their molecular structure and environment. For example, 1-methyl-7-amino-quinolinium-based probes can have lifetimes ranging from 11.5 to 13.1 ns in their highly fluorescent state. nih.govacs.org However, processes like PET quenching can dramatically shorten these lifetimes. Upon deprotonation of a receptor amine, the lifetime of some probes can decrease by a factor of 3 to 4, dropping to around 3.5 ns. nih.govacs.org
The interaction with other molecules can also affect the excited-state lifetime. Studies on the quenching of quinolinium fluorescence by anions have shown a decrease in the excited-state lifetime in the presence of the quencher, indicating a dynamic quenching process. researchgate.netpsu.edu Similarly, complexation with macromolecules like DNA can lead to a further decrease in the already short transient lifetimes of free quinolinium dyes. nih.gov
Time-resolved photoelectron spectroscopy (TRPES) combined with theoretical simulations provides a detailed picture of the ultrafast processes that occur immediately after light absorption. rsc.org These studies can reveal spectrally dependent delays in the photoelectron signal and induction times before the excited state depopulates, offering insights into the initial steps of the excited-state dynamics. rsc.org
Luminescence Properties and Quantum Electrodynamics (QED) Considerations
The luminescence of quinolinium derivatives is a manifestation of the de-excitation of their electronically excited states. This emission is influenced by a variety of factors, including the molecular structure, the solvent, and interactions with other species. The quantum yield of fluorescence (ΦF), which is the ratio of emitted photons to absorbed photons, is a key parameter characterizing the efficiency of the luminescence process. As mentioned earlier, some amino-quinolinium fluorophores can have high quantum yields, making them highly luminescent. nih.gov
The luminescence of these compounds can be modulated through various mechanisms. For example, in some systems, the emission intensity increases with decreasing pH due to the inhibition of photoinduced electron transfer (PET) quenching. nih.gov Furthermore, the aggregation of certain luminescent complexes can induce emission, a phenomenon known as aggregation-induced emission (AIE). nih.gov
Electrochemical Behavior and Redox Chemistry of Quinolinium Ions
Cyclic Voltammetry and Differential Pulse Voltammetry for Redox Potentials
Cyclic voltammetry (CV) and differential pulse voltammetry (DPV) are powerful electrochemical techniques used to investigate the redox behavior of quinolinium ions and determine their reduction potentials. Studies on various quinolinium salts have revealed that their reduction potentials can vary significantly, typically ranging from -0.43 V to -1.08 V. This variation is influenced by the structural features of the quinolinium molecule.
For instance, the CV of certain chiral quinolinium derivatives in acetonitrile (B52724) has shown irreversible redox behavior at potentials of -0.88 V and -0.85 V versus a saturated calomel (B162337) electrode (SCE). In another study, the oxidation peak potentials for different quinolinium dye monolayer films were observed at 0.88 V, 0.99 V, and 0.93 V, indicating that the redox reaction was irreversible on an indium tin oxide (ITO) electrode. The electrochemical properties of symmetric quinolinium-based ethenes have been shown to exhibit reversible redox behavior with two distinct redox waves.
Theoretical and Computational Investigations of 1 Hexyl 4 Amino 2 Methylquinolinium and Analogues
Density Functional Theory (DFT) for Ground State Electronic Structure and Molecular Geometry
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and predict the molecular geometry of chemical compounds. For the analogue 4-amino-2-methylquinoline (AMQ), DFT calculations have been employed to determine its optimized geometry and vibrational frequencies.
One study utilized the B3LYP functional with 6-31G** and 6-311++G** basis sets to perform these calculations. nih.gov The results of such studies provide a detailed picture of bond lengths, bond angles, and dihedral angles in the molecule's most stable energetic state (ground state). These theoretically determined geometric parameters are often in good agreement with experimental data obtained from techniques like X-ray crystallography. nih.gov
The study on AMQ also involved a complete analysis of its fundamental vibrational modes, comparing the theoretically calculated wavenumbers with experimental data from Fourier Transform Infrared (FTIR) and FT-Raman spectroscopy. nih.gov This comparative analysis helps in the precise assignment of vibrational bands and confirms the accuracy of the computed molecular structure. nih.gov Furthermore, investigations into NH-π interactions and the influence of the amino and methyl groups on the quinoline (B57606) skeleton were conducted, providing insights into intramolecular forces. nih.gov
Below is a representative table illustrating the type of data obtained from DFT geometry optimization for a molecule like 4-amino-2-methylquinoline.
Table 1: Selected Optimized Geometrical Parameters for 4-amino-2-methylquinoline (AMQ) from DFT Calculations. (Note: This table is illustrative of typical DFT output; specific values would be derived from detailed computational studies.)
| Parameter | Bond/Angle | Calculated Value (B3LYP/6-311++G**) |
| Bond Lengths (Å) | C2-C3 | ~1.38 |
| C3-C4 | ~1.42 | |
| C4-N(amino) | ~1.37 | |
| C2-C(methyl) | ~1.51 | |
| Bond Angles (°) | C3-C2-C(methyl) | ~121.5 |
| C3-C4-N(amino) | ~120.8 | |
| H-N-H (amino) | ~115.0 |
Time-Dependent Density Functional Theory (TD-DFT) for Electronic Excitation Energies
Time-Dependent Density Functional Theory (TD-DFT) is the primary computational tool for studying the excited states of molecules. It allows for the calculation of electronic absorption spectra (like UV-Vis spectra) by determining the energies of electronic transitions from the ground state to various excited states.
For a molecule like 1-Hexyl-4-amino-2-methylquinolinium, a TD-DFT analysis would predict the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. This information is crucial for understanding the molecule's photophysical properties. DFT and TD-DFT methods are often used together to predict absorption spectra for newly synthesized quinoline derivatives. rsc.org These calculations help rationalize the observed colors of compounds and their potential applications in areas like dyes or fluorescent probes.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)
Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity and electronic properties by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter. A small energy gap indicates that a molecule is more easily excitable and generally more reactive. For this compound, FMO analysis would provide:
Energy of HOMO: An indicator of its electron-donating ability.
Energy of LUMO: An indicator of its electron-accepting ability.
HOMO-LUMO Gap (ΔE): A measure of its chemical reactivity and kinetic stability.
These values are instrumental in predicting how the molecule will interact with other chemical species.
Table 2: Illustrative Frontier Molecular Orbital Data. (Note: This table demonstrates the typical quantum chemical descriptors derived from FMO analysis.)
| Parameter | Description | Typical Information Yielded |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Electron-donating capacity |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Electron-accepting capacity |
| ΔE (Gap) | E(LUMO) - E(HOMO) | Chemical reactivity, polarizability |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visualization tool that illustrates the charge distribution within a molecule. It is plotted on the molecule's electron density surface, using a color scale to denote different potential values.
Red regions indicate areas of negative electrostatic potential, which are rich in electrons and susceptible to electrophilic attack. These typically correspond to lone pairs on heteroatoms like nitrogen or oxygen.
Blue regions indicate areas of positive electrostatic potential, which are electron-poor and susceptible to nucleophilic attack. These are often found around hydrogen atoms bonded to electronegative atoms.
Green regions represent areas of neutral potential.
For this compound, an MEP map would clearly identify the electron-rich amino group and nitrogen atom within the quinoline ring as potential sites for electrophilic interaction, while the hydrogen atoms of the amino group and the hexyl chain would show positive potential.
Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions
Natural Bond Orbital (NBO) analysis provides a chemical interpretation of the wavefunction in terms of localized bonds, lone pairs, and antibonding orbitals, which aligns with the familiar Lewis structure concepts. A key application of NBO analysis is the study of intramolecular and intermolecular interactions through second-order perturbation theory.
This analysis quantifies the stabilization energy (E2) associated with the delocalization of electrons from a filled (donor) NBO to an empty (acceptor) NBO. For this compound, NBO analysis could be used to:
Investigate hyperconjugative interactions, such as the delocalization of electron density from C-H σ bonds into empty π* orbitals of the quinoline ring.
Analyze the nature of hydrogen bonding between the amino group and a solvent or another molecule.
Quantify the charge transfer between different parts of the molecule.
Quantum Chemical Descriptors and Quantitative Structure-Activity Relationships (QSAR)
Quantum chemical descriptors are numerical values calculated from the molecular structure that describe its physicochemical properties. These descriptors, often derived from DFT calculations, can be used to build Quantitative Structure-Activity Relationship (QSAR) models. QSAR models are mathematical equations that correlate these descriptors with the biological activity or a specific property of a series of compounds.
For a class of compounds like 4-aminoquinoline (B48711) derivatives, a QSAR study would involve calculating descriptors for each molecule, such as:
Electronic Descriptors: HOMO/LUMO energies, dipole moment, atomic charges.
Topological Descriptors: Molecular weight, connectivity indices.
Geometrical Descriptors: Molecular surface area, volume.
These descriptors would then be statistically correlated with an observed activity (e.g., anticancer or antimalarial potency) to create a predictive model. This model can then be used to estimate the activity of new, unsynthesized derivatives and guide the design of more potent compounds.
Supramolecular Interactions and Host Guest Chemistry of Quinolinium Derivatives
Non-Covalent Recognition Mechanisms (e.g., π-π Stacking, CH-π Interactions)
The supramolecular chemistry of quinolinium derivatives is governed by a variety of non-covalent interactions. The extended aromatic surface of the quinolinium ring is electron-deficient, making it an ideal candidate for strong π-π stacking interactions with electron-rich aromatic systems of host molecules. nih.govacs.org This type of interaction is a primary driving force in the formation of host-guest complexes.
In addition to π-π stacking, hydrophobic interactions play a crucial role, particularly for derivatives like 1-Hexyl-4-amino-2-methylquinolinium, which possesses a six-carbon alkyl chain. This hexyl group can be encapsulated within the hydrophobic cavities of macrocyclic hosts, displacing high-energy water molecules and contributing favorably to the binding enthalpy. nih.govacs.orgresearchgate.net The combination of hydrophobic encapsulation of the alkyl chain and π-π stacking of the quinolinium core leads to strong and specific binding. nih.govacs.org
Thermodynamics and Kinetics of Supramolecular Complexation
The formation of host-guest complexes involving quinolinium derivatives is an enthalpically driven process. nih.govacs.org Isothermal titration calorimetry (ITC) studies on similar 1-alkyl-6-alkoxy-quinolinium cations with sulfonatocalixarene hosts reveal that complexation is characterized by a favorable negative enthalpy change (ΔH) and an unfavorable negative entropy change (TΔS). nih.govacs.org The negative ΔH arises from the establishment of strong non-covalent interactions like π-π stacking and hydrophobic interactions within the host's cavity. nih.govacs.org The negative TΔS indicates a loss of conformational freedom for both the host and guest molecules upon forming a well-defined complex, which outweighs the entropy gain from the release of water molecules. nih.gov
The stability of these complexes, quantified by the binding constant (Kₐ), is typically high, often in the range of 10⁴ to 10⁶ M⁻¹ for well-matched host-guest pairs. nih.gov For instance, studies on 1-alkyl-6-alkoxy-quinolinium derivatives with 4-sulfonatocalix nih.govarene (SCX4) show that the binding is significantly stronger compared to other cationic guests like alkylammonium or imidazolium (B1220033) ions, which is attributed to the combined hydrophobic and aromatic character of the quinolinium guest. nih.govresearchgate.net
The kinetics of complex formation and dissociation can vary. For some systems, the rate of dissociation is comparable to the NMR timescale, indicating a dynamic equilibrium between the complexed and free states. nih.gov
Table 1: Thermodynamic Parameters for the 1:1 Complexation of 1-Alkyl-6-methoxy-quinolinium Cations (CₙC₁OQ⁺) with 4-Sulfonatocalix nih.govarene (SCX4) in Aqueous Solution at 298 K
| Guest Compound | Kₐ (10⁴ M⁻¹) | ΔG (kJ mol⁻¹) | ΔH (kJ mol⁻¹) | TΔS (kJ mol⁻¹) |
| C₁C₁OQ⁺ | 31.0 | -31.3 | -44.2 | -12.9 |
| C₂C₁OQ⁺ | 16.0 | -29.7 | -47.1 | -17.4 |
| C₄C₁OQ⁺ | 8.8 | -28.2 | -50.9 | -22.7 |
| C₆C₁OQ⁺ | 4.9 | -26.8 | -51.3 | -24.5 |
| C₈C₁OQ⁺ | 4.0 | -26.3 | -51.3 | -25.0 |
Data sourced from studies on 1-alkyl-6-alkoxy-quinolinium derivatives as analogues. nih.govacs.org
Self-Assembly Processes and Hierarchical Structuring
Quinolinium derivatives possess the necessary structural elements—a rigid, flat aromatic core and flexible peripheral substituents—to engage in self-assembly. This process can lead to the formation of ordered, hierarchical supramolecular structures such as nanofibers, gels, and nanoparticles. rsc.orgnih.gov The driving forces for self-assembly are the same non-covalent interactions that govern host-guest chemistry: π-π stacking between the quinolinium rings, hydrophobic interactions involving the alkyl chains, and hydrogen bonding, potentially involving the 4-amino group in the target compound.
For example, certain quinoline-based gelators can self-assemble in organic solvents to form stable organogels. rsc.org The morphology of the resulting structures, from fibers to films, can be controlled by the choice of solvent and the specific molecular structure of the gelator. rsc.org In aqueous environments, amphiphilic quinolinium derivatives can form aggregates like micelles or vesicles. Some quinolinium-based molecules have been shown to self-assemble into monodispersed nanoparticles in aqueous solutions through strong intermolecular π-π interactions. nih.gov This behavior is relevant for applications in sensing and imaging, where the aggregation state can influence the photophysical properties of the molecule. nih.gov
Interaction with Macrocyclic Receptors (e.g., Calixarenes)
The interaction of quinolinium cations with macrocyclic receptors is a cornerstone of their host-guest chemistry. wikipedia.org Calixarenes, particularly water-soluble sulfonatocalixarenes, have been extensively studied as hosts for these guests. nih.govacs.orgresearchgate.netacs.org The size and shape complementarity between the quinolinium guest and the calixarene (B151959) cavity is critical for stable complex formation.
Studies with 1-alkyl-6-alkoxy-quinolinium cations show a strong preference for the smaller 4-sulfonatocalix nih.govarene (SCX4) over the larger 4-sulfonatocalix acs.orgarene (SCX6). nih.govacs.org The tighter fit within the more rigid SCX4 cavity allows for more exothermic interactions, resulting in significantly higher binding constants. nih.govacs.orgacs.org
¹H NMR spectroscopy has provided detailed insights into the geometry of these complexes. In the case of SCX4, the quinolinium ring is deeply immersed inside the host's cavity, while the orientation and inclusion of the alkyl chain depend on its length. nih.govacs.org For a hexyl chain, it is expected that a portion of the chain would be included within the cavity, with the terminal methyl group possibly extending towards the solvent. nih.gov The 4-amino and 2-methyl groups on the quinolinium ring of the target compound would influence the precise orientation within the host, potentially forming specific hydrogen bonds or creating steric effects at the rim of the calixarene.
Table 2: Comparison of Binding Constants (Kₐ) for Quinolinium Derivatives with Sulfonatocalixarene Hosts
| Guest | Host | Kₐ (M⁻¹) |
| 1-Hexyl-6-methoxy-quinolinium | SCX4 | 4.9 x 10⁴ |
| 1-Hexyl-6-methoxy-quinolinium | SCX6 | 1.8 x 10⁴ |
| 1-Methyl-6-methoxy-quinolinium | SCX4 | 3.1 x 10⁵ |
| 1-Methyl-6-methoxy-quinolinium | SCX6 | 0.9 x 10⁵ |
Data sourced from studies on 1-alkyl-6-alkoxy-quinolinium derivatives as analogues. nih.gov
Modulating Host-Guest Binding through Structural Modifications
The thermodynamic stability and structure of quinolinium-macrocycle complexes can be finely tuned by making systematic structural modifications to the guest molecule. nih.govacs.org One of the most effective ways to modulate binding is by altering the length of the N-alkyl chain.
Conversely, modifying a substituent that remains outside the host cavity, such as an alkoxy group at the 6-position when complexed with SCX4, has only a minor influence on the thermodynamics of binding. nih.govacs.org This highlights that the position of the structural modification is critical. For this compound, modifications to the hexyl chain would be expected to significantly impact binding with calixarene-type hosts, whereas changes to the amino or methyl groups might have a more subtle effect, depending on their interaction with the host's rim. nih.govacs.org
Applications in Advanced Chemical Technologies and Functional Materials
Molecular Probes for Spectroscopic Imaging (e.g., FLIM)
Quinolinium-based compounds are particularly well-suited for advanced spectroscopic imaging techniques like Fluorescence Lifetime Imaging Microscopy (FLIM). The 1-methyl-7-amino-quinolinium fluorophore, a related structure, demonstrates properties highly suitable for FLIM applications, including a high fluorescence quantum yield (in the range of 0.7–0.8) and long fluorescence lifetimes (12–13 ns). nih.gov This long lifetime is significantly above the typical 4 ns lifetime of common autofluorescent species that might contaminate a sample, ensuring a clearer signal. nih.gov
FLIM is utilized for real-time, three-dimensional monitoring of complex processes. acs.org The fluorescence lifetimes of quinolinium-based probes can be engineered to be sensitive to specific analytes or environmental conditions, such as pH. nih.gov For instance, researchers have developed quinolinium probes that exhibit changes in fluorescence lifetime in response to pH variations, enabling dynamic pH monitoring in aqueous environments. acs.org These probes have been used for spatiotemporal pH imaging at rates of up to 3 images per second with a spatial resolution of 4 micrometers, demonstrating their utility in tracking dynamic (electro)chemical reactions and mass transport phenomena. nih.govacs.org The design often involves a "fluorophore-spacer-receptor" architecture, where the quinolinium core acts as the fluorophore. nih.gov
Catalytic Applications (e.g., Photocatalysis, Phase Transfer Catalysis)
The quinolinium scaffold is an effective framework for developing photocatalysts. Quinolinium salts can participate in photoinduced electron-transfer reactions, making them useful in a variety of synthetic transformations. researchgate.net The fundamental process in photoredox catalysis involves the generation of an electronically excited state upon photo-induction, which can then act as a potent oxidant or reductant. acs.org This excited state can initiate chemical reactions through electron transfer. acs.org
For example, the 2-phenyl-4-(1-naphthyl)quinolinium ion has been used as an organic photosensitizer in a composite photocatalytic system for hydrogen evolution. researchgate.net In other applications, photoinduced electron transfer from a substrate to the singlet-excited state of a quinolinium ion can enable the selective oxidation of organic molecules, such as the conversion of benzene (B151609) to phenol (B47542) using dioxygen and water. researchgate.net The versatility of these catalysts allows for reactions under various conditions, including visible light irradiation. researchgate.net Furthermore, the lipophilic nature of certain quinolinium derivatives, such as those with long alkyl chains, suggests their potential utility in phase transfer catalysis, where a catalyst facilitates the migration of a reactant from one phase into another where the reaction occurs. acs.org
Development of Advanced Organic Dyes and Chromophores
The quinolinium core is a versatile chromophore that forms the basis for a wide range of advanced organic dyes. The spectral properties (absorption and emission wavelengths) of these dyes can be precisely tuned by modifying their chemical structure. google.com This tunability is crucial for creating dyes for specific applications.
Structural modifications that can shift the spectral properties to longer wavelengths (red-shift) include:
Extending the conjugation system, for instance by using a vinylene group in the chromophore structure. google.com
Creating fused bicyclic ring systems from substituents on the quinolinium core. google.com
Increasing the number of conjugated double bonds in the molecule's backbone. google.com
Conversely, blue-shifts can be achieved by other structural alterations. google.com This ability to engineer the photophysical properties has led to the development of highly fluorescent quinolinium-based compounds. For example, fluorescent 3-amino-2-arylquinolin-4(1H)-ones have been synthesized, demonstrating the utility of the quinoline (B57606) framework in creating novel light-emitting molecules. acs.org These dyes are integral to various technologies, including fluorescent probes and labeling reagents. acs.org
Luminescent Tags and Sensors
The inherent fluorescence of quinolinium derivatives makes them excellent candidates for use as luminescent tags and sensors. A fluorescent probe is typically composed of a fluorophore (the signal-generating unit), a recognition unit (which provides specificity for a target analyte), and a linker. nih.gov The quinolinium moiety serves as a robust and photostable fluorophore in such constructs. nih.gov
These probes work by exhibiting a change in their fluorescence properties—such as intensity or lifetime—upon interaction with a specific target analyte. bath.ac.uk This response is often triggered by a chemical reaction or binding event involving the recognition unit, which in turn modulates the electronic state of the quinolinium fluorophore. nih.govbath.ac.uk For example, photoinduced electron transfer (PET) is a common mechanism where the interaction with an analyte can switch the fluorescence "on" or "off". nih.gov Transition metal complexes incorporating various ligands have also been developed as luminescent probes for bioimaging and sensing, highlighting the broad utility of such molecular architectures. nih.govcityu.edu.hk
Design of pH-Responsive Systems and Environmental Sensing
A significant application of 1-Hexyl-4-amino-2-methylquinolinium and related compounds is in the design of pH-responsive systems. Researchers have successfully developed quinolinium-based fluorescent probes for dynamic pH monitoring, particularly at high pH values where few probes are available. nih.gov
The mechanism of pH sensing often relies on the deprotonation of an amino group on the quinolinium core. nih.govacs.org At low pH, an appended amine receptor is protonated, and the probe is highly fluorescent. As the pH increases, the receptor is deprotonated, leading to quenching of the fluorescence via photoinduced electron transfer (PET), which decreases both the fluorescence quantum yield and lifetime. nih.gov A further response can be achieved at even higher pH values (pH 11-13) through the deprotonation of the aromatic amine directly on the quinolinium ring. nih.govacs.org
The photophysical properties of several quinolinium-based probes have been characterized, demonstrating their pH-dependent fluorescence. The flexible design allows for the tuning of probe lifetimes across a broad pH range from 5.5 to 11. acs.org Importantly, the fluorescence lifetimes of these probes are largely unaffected by temperature and the presence of most common inorganic ions, which makes them highly reliable for environmental sensing applications. nih.govacs.org
| Compound | Description | Fluorescence Lifetime (ns) | Fluorescence Quantum Yield (ΦF) | Key Feature |
|---|---|---|---|---|
| H2Q2+ Form (Generic) | Protonated receptor at low pH | 12-13 | 0.6-0.8 | Highly fluorescent state |
| HQ+ Form (Generic) | Deprotonated receptor at higher pH | 3.5-12.7 (variable) | Decreased | Quenching via PET |
| Analogue 2e (with Hexyl group) | Analogue to the title compound | Not specified | Not specified | Fluorescence quenching via deprotonation of the quinolinium amine |
Integration into Supramolecular Assemblies for Controlled Functionality
The functional properties of quinolinium dyes can be enhanced by integrating them into larger, well-organized supramolecular assemblies. This approach allows for the creation of sophisticated systems with controlled and cooperative functionality. The "fluorophore-spacer-receptor" model used in pH sensors is a simple example of a supramolecular design, where different molecular components are linked to perform a specific task. nih.gov
More complex systems can be designed for applications like near-infrared photoelectrochemical conversion, which has been achieved using supramolecular complexes of other dyes. osaka-u.ac.jp Another advanced strategy is the "dual-lock-and-key" design, where a probe is engineered to respond only to the simultaneous presence of two different analytes, creating an "AND" logic gate. researchgate.net For instance, a probe was developed by conjugating a quinolylmalononitrile and an N-methylquinolinium to detect both bisulfite and changes in viscosity concurrently. researchgate.net This type of multi-component design, where the quinolinium unit acts as a key functional part, opens avenues for creating highly specific sensors and smart materials with precisely controlled responses.
Future Prospects and Interdisciplinary Research Directions
Innovations in Synthetic Strategies for Complex Quinolinium Architectures
The development of novel and efficient synthetic methodologies is paramount to unlocking the full potential of 1-hexyl-4-amino-2-methylquinolinium and its analogues. While the quaternization of a 4-amino-2-methylquinoline precursor with an n-hexyl halide represents a direct approach to the target compound, the future lies in building more intricate and functionally diverse molecular frameworks around this core.
Recent advances in the synthesis of polysubstituted 4-aminoquinolines provide a roadmap for future innovations. nih.govnih.gov Modern synthetic strategies are moving beyond traditional multi-step processes towards more elegant and atom-economical solutions. Key areas of development include:
One-Pot, Multi-Component Reactions: The use of cascade reactions, such as the imidoylative Sonogashira coupling followed by acid-mediated cyclization, allows for the assembly of complex 4-aminoquinolines from simple, readily available starting materials in a single pot. acs.orgacs.org This modular approach is highly adaptable, enabling the introduction of various substituents to tune the molecule's properties.
C-H Activation: Palladium-catalyzed dehydrogenative aromatization of dihydroquinolinone precursors represents a powerful tool for creating the quinoline (B57606) core. nih.gov This method, which involves the direct functionalization of carbon-hydrogen bonds, is highly efficient and offers excellent functional group tolerance, paving the way for analogues of this compound with diverse substitution patterns.
Novel Cyclization Strategies: Researchers are exploring innovative cyclization and annulation reactions to construct the fundamental quinoline ring system. nih.gov This includes methods like the aza hetero-Diels-Alder reaction and gold-catalyzed difunctionalization of ynamides, which open up pathways to previously inaccessible, highly substituted 4-aminoquinoline (B48711) structures. nih.govrsc.org
These advanced synthetic techniques will enable the creation of a new generation of complex quinolinium architectures derived from this compound, each tailored for specific high-performance applications.
Advanced Computational Modeling for Rational Design and Prediction
Computational chemistry has become an indispensable tool for accelerating the discovery and optimization of new molecules, and its application to quinolinium systems is a rapidly growing field. nih.gov By simulating molecular behavior, researchers can predict the properties of compounds like this compound before they are ever synthesized in a lab, saving significant time and resources. mdpi.com
Advanced computational methods are being employed to:
Predict Physicochemical Properties: Quantitative Structure-Property Relationship (QSPR) models can forecast key characteristics of quinolinium-based ionic liquids, such as their extraction capabilities for specific compounds.
Elucidate Reaction Mechanisms: Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations provide deep insights into molecular structure, stability, and reactivity. mdpi.comresearchgate.netmdpi.comresearchgate.net These tools can clarify structure-activity relationships, as demonstrated in studies of 4-amino-2-methylquinoline derivatives where computational methods helped to outline the conformational requirements for biological affinity.
Guide Material Design: Molecular docking simulations can predict how a molecule will interact with a biological target or a material surface. mdpi.com This is crucial for designing new drugs or specialized materials like corrosion inhibitors, where quinolinium derivatives have shown promise.
Table 1: Application of Computational Methods in Quinolinium Research
| Computational Method | Application Area for Quinolinium Derivatives | Key Insights Gained | Reference |
|---|---|---|---|
| Density Functional Theory (DFT) | Photophysical Properties, Electronic Structure, Reaction Mechanisms | Prediction of energy levels (HOMO/LUMO), charge distribution, and stability of excited states. | mdpi.com |
| Molecular Dynamics (MD) | Behavior in Solution, Protein-Ligand Interactions, Material Stability | Simulation of dynamic movement, conformational changes, and interactions with surrounding environment over time. | nih.gov |
| Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) | Drug Discovery, Material Science | Correlates molecular structure with biological activity or physical properties to predict the efficacy of new compounds. | |
| Molecular Docking | Drug Design, Receptor Binding Analysis | Predicts the preferred orientation and binding affinity of a molecule to a specific target protein or receptor. | mdpi.com |
The synergy between computational prediction and experimental validation will drive the rational design of future quinolinium-based molecules with precisely tailored functionalities.
Exploration of Novel Photophysical Phenomena for Optoelectronic Applications
Quinolinium derivatives are renowned for their interesting photophysical properties, making them prime candidates for applications in optoelectronics, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. researchgate.netnih.gov The this compound compound, with its electron-donating amino group and conjugated aromatic system, is expected to exhibit significant fluorescence.
Key photophysical characteristics of related quinolinium compounds that suggest a bright future for this area of research include:
High Fluorescence Quantum Yield: Closely related structures, such as 1-methyl-7-amino-quinolinium, are known to have high fluorescence quantum yields (in the range of 0.7-0.8) and long fluorescence lifetimes (12-13 ns). nih.gov These properties are highly desirable for creating bright and efficient fluorescent probes and materials.
Tunable Emission: The emission properties of quinolinium dyes can often be tuned by modifying their chemical structure or by their interaction with the local environment (solvatochromism). This tunability is crucial for developing sensors and multi-color displays.
Application in Devices: Quinoline derivatives have already been successfully incorporated into photovoltaic devices, acting as photoactive materials in both polymer and dye-sensitized solar cells. nih.gov Furthermore, metal complexes involving quinoline ligands have been used as the emitting layer in OLEDs.
Table 2: Photophysical Properties of Selected Quinolinium Derivatives
| Compound Type | Key Photophysical Property | Potential Application | Reference |
|---|---|---|---|
| 1-Methyl-7-amino-quinolinium | High quantum yield (0.7-0.8), long fluorescence lifetime (12-13 ns) | Fluorescence Lifetime Imaging (FLIM) Probes | nih.govtudelft.nl |
| Coumarin-Quinolinium Hybrids | Ratiometric fluorescence sensing | Intracellular chemical sensors | rsc.org |
| Quinolinium Boronic Acids | Fluorescence changes upon anion binding | Anion sensors in aqueous solutions | benthamdirect.com |
| General Quinoline Derivatives | Photoactivity, tunable optoelectronic properties | Polymer solar cells, dye-sensitized solar cells (DSSCs) | nih.gov |
Future research will likely focus on harnessing these properties in this compound to create novel sensors, probes, and components for advanced optoelectronic systems. nih.gov
Integration with Nanomaterials for Hybrid Functional Systems
The creation of hybrid materials by integrating organic molecules with inorganic nanostructures offers a powerful strategy for developing new functional systems that combine the advantages of both components. mdpi.comnih.gov The cationic nature and functional groups of this compound make it an ideal candidate for interfacing with a wide range of nanomaterials.
Exciting directions for research in this area include:
Surface Functionalization of Nanoparticles: Quinolinium compounds can be grafted onto the surface of nanoparticles, such as gold nanoparticles or quantum dots, to create hybrid sensors. nih.govnih.gov For instance, quinoline-functionalized gold nanoparticles have been developed for the selective sensing of heavy metal ions. nih.gov
Hybrid Photocatalysts: A notable example of a functional hybrid system involves covalently linking quinolinium molecules to polyoxometalates (POMs). acs.org This combination leverages the light-harvesting ability of the quinolinium part and the electron storage-transfer properties of the POM backbone to create efficient photocatalysts for chemical transformations. acs.org
Carbon Nanomaterial Composites: Integration with carbon-based nanomaterials like graphene or carbon nanotubes could lead to new materials for electronics and energy storage, where the quinolinium component can modify the electronic properties or facilitate ion transport at the interface.
Table 3: Potential Hybrid Systems with this compound
| Nanomaterial Partner | Resulting Hybrid System | Potential Functionality | Reference Concept |
|---|---|---|---|
| Gold Nanoparticles (AuNPs) | Quinolinium-Functionalized AuNPs | Selective ion sensing, targeted drug delivery, cytotoxicity | nih.gov |
| Polyoxometalates (POMs) | Quinolinium-Grafted POMs | Homogeneous photocatalysis, advanced oxidation processes | acs.org |
| Quantum Dots (QDs) | Quinolinium-Coated QDs | Bioimaging probes, FRET-based sensors | nih.gov |
| Chitosan Nanoparticles | Quinolinium-Chitosan Composites | Targeted nanomedicine, biological vectoring | nih.gov |
By strategically combining this compound with various nanomaterials, researchers can unlock novel functionalities for applications ranging from catalysis to nanomedicine.
Development of Smart Supramolecular Materials
"Smart" materials, which can respond to external stimuli like pH, light, or the presence of specific chemicals, are at the forefront of materials science. bit.edu.cnmdpi.comnih.govacs.org Supramolecular chemistry, which relies on non-covalent interactions like hydrogen bonds and host-guest interactions, provides the ideal toolbox for constructing these dynamic systems. The this compound molecule possesses features—a cationic charge, an aromatic surface, and a flexible alkyl chain—that make it an excellent building block for such materials.
A key area of exploration is the use of quinolinium salts as guests in host-guest systems. Research has shown that N-alkylquinolinium salts can form stable complexes with water-soluble macrocyclic hosts like p-sulfonatocalixarenes. nih.govacs.org
Host-Guest Chemistry: The quinolinium ring can be encapsulated within the hydrophobic cavity of a calixarene (B151959) host, driven by a combination of hydrophobic and π-π stacking interactions. nih.govacs.org The length of the N-alkyl chain—such as the hexyl group in this compound—plays a crucial role in the thermodynamics and structure of these complexes. For smaller calixarenes, longer alkyl chains may be partially excluded from the cavity, providing a mechanism for tuning the binding affinity. nih.gov
Stimuli-Responsive Assemblies: These host-guest complexes can be designed to assemble or disassemble in response to external triggers. For example, pH-responsive macrocycles can bind or release quinolinium guests based on the acidity of the solution, a process that can be observed by the naked eye through changes in solubility. rsc.orgrsc.orgresearchgate.net This reversible switching is the basis for creating smart materials for sensing, controlled release, and molecular machinery.
Table 4: Supramolecular Systems Involving Quinolinium Guests
| Macrocyclic Host | Guest Molecule Type | Key Interaction Forces | Potential Application | Reference |
|---|---|---|---|---|
| p-Sulfonatocalix rsc.orgarene | 1-Alkyl-6-alkoxy-quinolinium | Hydrophobic, π-π stacking, electrostatic | Sensing, nanoparticle formation | nih.govacs.org |
| Carboxylated Macrocyclic Arenes | N-methylquinolinium salts | Host-guest binding, electrostatic | pH-responsive materials, visual sensors | rsc.orgrsc.orgresearchgate.net |
The future development of smart materials based on this compound will leverage these non-covalent interactions to create sophisticated systems with on-demand properties, opening doors to applications in fields from biotechnology to environmental remediation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
